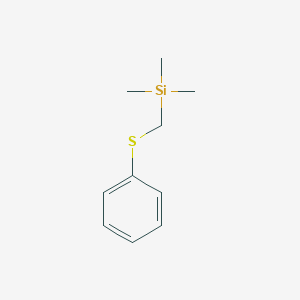

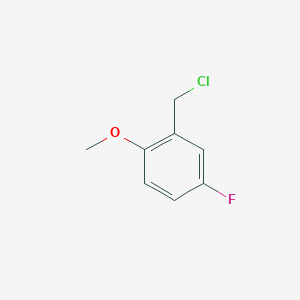

2-(氯甲基)-4-氟-1-甲氧基苯

描述

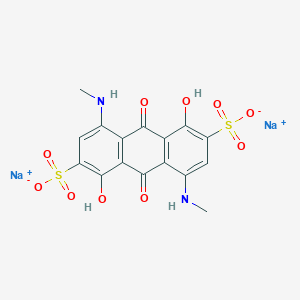

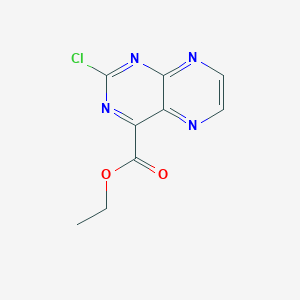

The compound of interest, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, is a halogenated aromatic compound that contains chlorine, fluorine, and a methoxy group attached to a benzene ring. This type of compound is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated aromatic compounds similar to 2-(Chloromethyl)-4-fluoro-1-methoxybenzene can be achieved through various methods. For instance, the synthesis of 2,4-dichlorofluorobenzene, a related compound, involves the diazotization of 2,4-dichloroaniline followed by the substitution of the diazonium salt with a fluoride ion. This process yields a product with a high purity of 99.2% and a moderate yield of 50.2%, indicating the potential for industrial-scale production .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluoro-N-(4-methoxyphenyl)benzamide, has been studied using X-ray crystallography. In this compound, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion of the molecule, and the methoxy group lies close to the methoxybenzene ring plane. Such structural analyses are crucial for understanding the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The electrochemical behavior of halogenated aromatic compounds can provide insight into their reactivity. For example, the electrochemical reduction of methyl triclosan, a chlorinated aromatic compound, results in the cleavage of C-Cl and C-O bonds at specific potentials. This reaction leads to the formation of various products, including compounds where the chlorine and methoxy groups are retained or removed. These findings suggest that similar electrochemical methods could be applied to study the reactivity of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For instance, the presence of halogen atoms and methoxy groups can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and weak C-H...O and C-H...F interactions, play a significant role in the crystal packing and stability of these compounds. These interactions are evident in the crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, which forms rows and corrugated sheets in the crystal lattice .

科学研究应用

氟化合物的合成

Qiu 等人 (2009) 的一项研究提出了一种 2-氟-4-溴联苯的实用合成方法,2-氟-4-溴联苯是制造非甾体抗炎和镇痛材料的关键中间体。该合成展示了在创建氟芳烃化合物中面临的挑战和创新,强调了交叉偶联反应的作用以及在大规模生产中管理亚硝酸甲酯等危险材料(Qiu、Gu、Zhang 和 Xu,2009)。

环境影响和检测

Haman 等人 (2015) 综述了对羟基苯甲酸酯(对羟基苯甲酸的酯)在水生环境中的存在、归宿和行为。这项研究反映了合成有机化合物,包括氟芳烃,在水源和生态系统中更广泛的环境影响。该研究强调了了解这些化合物在环境中的生物降解性和持久性的必要性(Haman、Dauchy、Rosin 和 Munoz,2015)。

药物应用

在药物领域,类似于“2-(氯甲基)-4-氟-1-甲氧基苯”的化合物因其在药物合成中的作用以及作为制造活性药物成分 (API) 的中间体而受到探索。例如,对奥美拉唑合成和杂质的研究突出了合成和控制含氟芳烃药物质量的复杂性(Saini、Majee、Chakraborthy 和 Salahuddin,2019)。

材料科学及应用

氟芳烃化合物在先进材料的开发中发挥着重要作用,包括液晶和弹性体。Hird (2007) 讨论了氟原子对液晶性质的影响,重点介绍了它们在显示器和其他电子设备中的应用。强调了氟化对材料的熔点、中间相形态和转变温度的独特影响,展示了氟芳烃在材料科学中的关键作用(Hird,2007)。

安全和危害

属性

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluoro-1-methoxybenzene | |

CAS RN |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。